molecular formula C12H16ClN B13453589 2,6-Dicyclopropylaniline hydrochloride

2,6-Dicyclopropylaniline hydrochloride

Cat. No.: B13453589
M. Wt: 209.71 g/mol
InChI Key: UBNVKZDPXCITHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dicyclopropylaniline hydrochloride is an organic compound with the molecular formula C12H16ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by cyclopropyl groups. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclopropylaniline hydrochloride generally involves the alkylation of aniline with cyclopropyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the alkylation process.

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the efficiency of the synthesis. The final product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclopropylaniline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

2,6-Dicyclopropylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dicyclopropylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: Similar in structure but with isopropyl groups instead of cyclopropyl groups.

    2,6-Dimethylaniline: Contains methyl groups at the 2 and 6 positions.

    2,6-Dichloroaniline: Has chlorine atoms at the 2 and 6 positions.

Uniqueness

2,6-Dicyclopropylaniline hydrochloride is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2,6-dicyclopropylaniline;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c13-12-10(8-4-5-8)2-1-3-11(12)9-6-7-9;/h1-3,8-9H,4-7,13H2;1H

InChI Key

UBNVKZDPXCITHO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)C3CC3)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.